![molecular formula C8H10Br2N2O3 B13536001 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrobromide](/img/structure/B13536001.png)
2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrobromide
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Overview
Description
2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrobromide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrobromide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor with bromine to introduce the bromo group into the imidazole ring. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
Scientific Research Applications
2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrobromide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparison with Similar Compounds
Similar Compounds
2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid: Another imidazole derivative with similar structural features but different functional groups.
2-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine: A related compound with a similar core structure but lacking the acetic acid moiety.
Uniqueness
2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10Br2N2O3 |
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Molecular Weight |
341.98 g/mol |
IUPAC Name |
2-(3-bromo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)acetic acid;hydrobromide |
InChI |
InChI=1S/C8H9BrN2O3.BrH/c9-8-10-5(3-7(12)13)6-4-14-2-1-11(6)8;/h1-4H2,(H,12,13);1H |
InChI Key |
BPHLIINZYJDTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(N=C(N21)Br)CC(=O)O.Br |
Origin of Product |
United States |
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